N-(4-methylbenzyl)-1-naphthamide
Description
N-(4-methylbenzyl)-1-naphthamide is a synthetic organic compound featuring a naphthalene backbone linked to an amide group substituted with a 4-methylbenzyl moiety.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-14-9-11-15(12-10-14)13-20-19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
VZBOCILOFJJQFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
The amide nitrogen substituent critically influences physicochemical and pharmacological properties. Key comparisons include:
N-(4-Chlorophenyl)-1-naphthamide Derivatives
- Example: N-(4-Chlorophenyl)-6-(quinolin-4-yloxy)-1-naphthamide (, Row 8).
- Properties: The electron-withdrawing chlorine atom may enhance hydrogen-bonding capacity and binding affinity.
- Contrast : The 4-methylbenzyl group in the target compound lacks electronegative atoms, which may reduce binding to polar targets but improve lipophilicity and blood-brain barrier (BBB) penetration .
Heterocyclic Substituents
- Example : N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide ().
- No activity data is provided, though such compounds are prioritized in high-throughput screening (HTS) for kinase inhibitors .
Fluorinated Analogs
Substituent Variations on the Naphthalene Ring
Modifications to the naphthalene ring significantly alter bioactivity:
Key Observations :
- Oxygen-linked heterocycles (e.g., quinolinyloxy) correlate with increased potency, likely due to additional hydrogen-bonding or π-interactions .
- Methoxy groups enhance activity (e.g., Row 9 vs. Row 8), suggesting steric and electronic optimization.
- The absence of such substituents in N-(4-methylbenzyl)-1-naphthamide may limit its target engagement but improve pharmacokinetic properties like half-life .
Pharmacokinetic and Toxicity Considerations
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